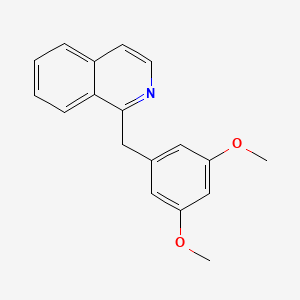
1-(3,5-Dimethoxybenzyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxybenzyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a 3,5-dimethoxybenzyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethoxybenzyl)isoquinoline can be achieved through several routes:
Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives.
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Radical Cascade Reactions: Recent advancements have shown that radical cascade reactions can be used to synthesize isoquinoline derivatives efficiently.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3,5-Dimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Dimethoxybenzyl)isoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives:
1-(3,4-Dimethoxybenzyl)isoquinoline: This compound has similar structural features but differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)isoquinoline: This compound has a phenyl group instead of a benzyl group, leading to differences in its physical and chemical properties.
1-(3,5-Dimethoxybenzyl)-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
98237-14-0 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-[(3,5-dimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3 |
Clé InChI |
DAZOEUNUVSUWDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















